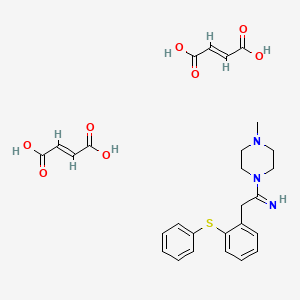
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate is a complex organic compound with a unique structure that includes a piperazine ring, an imino group, and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Applications De Recherche Scientifique
1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate involves its interaction with specific molecular targets and pathways. The imino group and phenylthio group play crucial roles in its activity, allowing it to bind to target molecules and modulate their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dimaleate hydrate include:
- 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine
- 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine monohydrate
- 1-(1-Imino-2-(2-(phenylthio)phenyl)ethyl)-4-methylpiperazine dihydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique hydrate form. This combination can result in distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
117596-43-7 |
|---|---|
Formule moléculaire |
C27H31N3O8S |
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(4-methylpiperazin-1-yl)-2-(2-phenylsulfanylphenyl)ethanimine |
InChI |
InChI=1S/C19H23N3S.2C4H4O4/c1-21-11-13-22(14-12-21)19(20)15-16-7-5-6-10-18(16)23-17-8-3-2-4-9-17;2*5-3(6)1-2-4(7)8/h2-10,20H,11-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
MZFWLUMYAZSWAR-LVEZLNDCSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)C(=N)CC2=CC=CC=C2SC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















